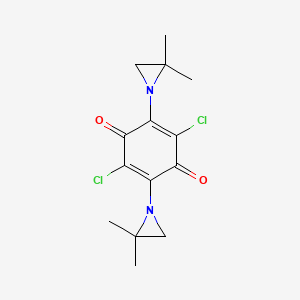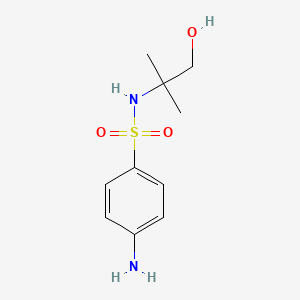
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound with the molecular formula C6H13N3. It is a derivative of tetrahydropyrimidine and is known for its applications in various fields of scientific research and industry. This compound is characterized by its cyclic structure and the presence of dimethylamine groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine can be synthesized through several methods. One common approach involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile, which produces N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes, followed by cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Simpler amines.
Substitution: Various substituted tetrahydropyrimidines.
Applications De Recherche Scientifique
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of pyrantel derivatives with nematocidal activity.
Biology: The compound is utilized in the preparation of hapten antibodies that evoke terpenoid cyclization.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of novel drugs.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s dimethylamine groups play a crucial role in its binding affinity and reactivity. detailed studies on its exact mechanism of action and molecular targets are still limited.
Comparaison Avec Des Composés Similaires
- 1,2-Dimethyl-1,4,5,6-tetrahydropyrimidine
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Comparison: N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific substitution pattern and the presence of dimethylamine groups. This structural feature distinguishes it from other similar compounds, such as 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine, which lacks the same functional groups and exhibits different chemical properties and reactivity.
Propriétés
Numéro CAS |
35394-41-3 |
|---|---|
Formule moléculaire |
C6H13N3 |
Poids moléculaire |
127.19 g/mol |
Nom IUPAC |
N,N-dimethyl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C6H13N3/c1-9(2)6-7-4-3-5-8-6/h3-5H2,1-2H3,(H,7,8) |
Clé InChI |
VSAAAXIBCUMZKE-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NCCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[N-(2-hydroxyethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B13998361.png)

![3-Methoxy-8,8-dimethyl-2-(4-methylphenyl)sulfonyloxy-4,7,9-trioxabicyclo[4.3.0]nonane](/img/structure/B13998367.png)
![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)



![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)


![4,5,6,7-Tetrachloro-2-{2-[methyl(phenyl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B13998406.png)


